An In-depth Technical Guide to 3,3'-Thiodipropionic Acid: Properties, Structure, and Applications
An In-depth Technical Guide to 3,3'-Thiodipropionic Acid: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 3,3'-Thiodipropionic acid (TDPA), a sulfur-containing dicarboxylic acid. Intended for researchers, scientists, and professionals in drug development and polymer science, this document delves into the core chemical properties, structural features, synthesis, and diverse applications of this versatile molecule. The information presented herein is a synthesis of established scientific literature and practical field insights, designed to be a reliable resource for laboratory and industrial applications.
Introduction: The Versatility of a Sulfur-Bridged Dicarboxylic Acid
3,3'-Thiodipropionic acid, systematically named 3,3'-thiobis(propanoic acid) and also known as bis(2-carboxyethyl) sulfide, is a unique molecule characterized by a central sulfur atom bridging two propionic acid moieties.[1] This structure confers a range of useful properties, most notably its function as a potent antioxidant.[2][3] While widely recognized for its role in preventing oxidative degradation in polymers, soaps, and foodstuffs, TDPA's utility extends to its role as a versatile chemical intermediate in the synthesis of more complex molecules, including novel pharmaceutical agents and coordination polymers.[2][4][5] Its dicarboxylic nature allows for a variety of chemical transformations, such as esterification and amidation, making it a valuable building block in organic synthesis.[5]
Physicochemical and Structural Properties
The efficacy and application of 3,3'-Thiodipropionic acid are fundamentally dictated by its distinct physical and chemical characteristics. At room temperature, it exists as a white crystalline solid, often described as nacreous (pearl-like) leaflets when crystallized from hot water.[6][7]
Core Physicochemical Data
A summary of the key quantitative properties of 3,3'-Thiodipropionic acid is presented in Table 1 for ease of reference. This data is crucial for predicting its behavior in various solvents and reaction conditions, as well as for ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 111-17-1 | [6][8] |
| Molecular Formula | C₆H₁₀O₄S | [6][8] |
| Molecular Weight | 178.21 g/mol | [6][7][8] |
| Appearance | White crystalline powder/Nacreous leaflets | [1][2][6] |
| Melting Point | 128 - 134 °C | [6][7][9][10][11] |
| Boiling Point | ~409.3 °C at 760 mmHg | [9][12] |
| Density | ~1.362 - 1.496 g/cm³ | [1][6][12] |
| Water Solubility | 37.2 - 40 g/L at 25-26 °C | [2][9][10][12] |
| Solubility in other solvents | Freely soluble in hot water, alcohol, and acetone.[7][13] | [7][13] |
| pKa | pKa1: ~4.03 - 4.11, pKa2: ~5.08 | [2][6][7] |
| Flash Point | ~128 °C | [12][14] |
Molecular Structure and Bonding
The molecular structure of 3,3'-Thiodipropionic acid is fundamental to its chemical reactivity and antioxidant properties. The central thioether linkage is flanked by two flexible ethyl chains, each terminating in a carboxylic acid group.
Caption: A typical workflow for the synthesis of 3,3'-Thiodipropionic acid.
Applications in Research and Drug Development
The unique chemical structure of 3,3'-Thiodipropionic acid underpins its utility in a variety of applications, from industrial polymer stabilization to specialized roles in biomedical research.
Antioxidant Mechanism
3,3'-Thiodipropionic acid and its esters function as secondary antioxidants, also known as hydroperoxide decomposers. [15]Unlike primary antioxidants that scavenge free radicals directly, TDPA acts by converting hydroperoxides—harmful byproducts of oxidation—into non-radical, stable products, thus preventing the propagation of oxidative chain reactions. [15]The thioether sulfur is oxidized in this process, effectively neutralizing the reactive hydroperoxides.
Caption: Antioxidant mechanism of 3,3'-Thiodipropionic acid.
This mechanism is particularly effective in synergy with primary antioxidants. It is widely used to stabilize polymers like polypropylene, as well as in lubricants, plasticizers, and even food packaging to prevent the rancidification of fats and oils. [2][3][6]
Chemical Intermediate in Synthesis
Beyond its antioxidant role, the bifunctional nature of TDPA makes it a valuable building block for more complex molecules. [5]
-
Polymer Science: It serves as a precursor for creating specific polythioesters. [4][5]* Coordination Chemistry: TDPA can act as a ligand for the synthesis of cadmium and zinc coordination polymers, which may exhibit interesting luminescent properties. [4]* Pharmaceutical Development: It has been utilized as a core structure for the development of novel pharmaceutical agents, including potential antitumor compounds. [5]For example, it has been used as a reactant to synthesize bis(phenylacetamidothiadiazolyl)ethyl sulfide analogs, which have been investigated as glutaminase inhibitors.
Safety, Handling, and Storage
While not classified as highly hazardous, proper handling of 3,3'-Thiodipropionic acid is essential to ensure laboratory safety. [16]
-
Hazards: It is known to cause skin and eye irritation, and inhalation of dust can lead to respiratory tract irritation. [6][17][18]Ingestion may cause gastrointestinal upset. [6]* Personal Protective Equipment (PPE): When handling TDPA, it is crucial to wear appropriate PPE, including safety goggles, gloves, and a lab coat. [6][17]In situations where dust generation is likely, a NIOSH-approved respirator should be used. [6][17]* Handling: Use in a well-ventilated area and minimize dust generation. [17]Avoid contact with skin, eyes, and clothing. [6]Wash hands thoroughly after handling. [17]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases. [6][12][17]It is stable under normal storage conditions. [6][12][17]* Spills: For small spills, sweep or vacuum the material into a suitable disposal container, avoiding dust generation. [6][17]
Conclusion
3,3'-Thiodipropionic acid is a compound of significant industrial and research interest. Its primary role as a secondary antioxidant is well-established, contributing to the stability and longevity of a wide range of materials. Furthermore, its dicarboxylic acid structure provides a versatile platform for chemical synthesis, enabling the creation of novel polymers and potential therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling is paramount for its effective and safe utilization in both research and industrial settings.
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